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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-methylaniline

CAS No.: 1260812-48-3

Cat. No.: B3346999

Get Quote

Core Identity & Application Framework

Executive Summary
2-Chloro-6-fluoro-4-methylaniline (CAS: 1260812-48-3) is a highly specialized tetra-

substituted benzene derivative serving as a critical scaffold in medicinal chemistry and

agrochemical synthesis. Distinguished by its "push-pull" electronic structure—featuring an

electron-donating amino group flanked by electron-withdrawing halogens (chlorine and fluorine)

and a stabilizing methyl group—it offers unique steric and electrostatic properties. These

characteristics make it an ideal building block for tuning the lipophilicity and metabolic stability

of kinase inhibitors and herbicidal active ingredients.

This guide provides a definitive technical profile, a validated retrosynthetic pathway, and strict

safety protocols for laboratory handling.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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This compound is often chemically indexed under its CAS number due to its specific isomeric

nature. It is distinct from its isomer, 2-chloro-4-fluoro-5-methylaniline, a difference critical for

structure-activity relationship (SAR) studies.

Property Data / Descriptor

IUPAC Name 2-Chloro-6-fluoro-4-methylaniline

CAS Number 1260812-48-3

Molecular Formula C₇H₇ClFN

Molecular Weight 159.59 g/mol

SMILES Cc1cc(F)c(N)c(Cl)c1

Appearance Off-white to pale brown solid (low melting) or oil

Predicted LogP ~2.3 - 2.5 (Lipophilic)

H-Bond Donors 1 (Amino group)

H-Bond Acceptors 2 (Amino N, Fluorine)

Key Structural Feature

Vicinal Tri-substitution: The amino group is

sterically crowded by ortho-chloro and ortho-

fluoro atoms, significantly reducing

nucleophilicity compared to unsubstituted

aniline.[1]

Expert Insight: The presence of the fluorine atom at the C6 position introduces a strong dipole

and metabolic blockade, preventing oxidative metabolism at this site—a common failure point

in drug candidates.

Synthetic Pathways & Manufacturing Logic
Direct nitration of 2-chloro-6-fluorotoluene typically yields the para-nitro isomer (relative to the

methyl group), which upon reduction leads to 3-chloro-5-fluoro-4-methylaniline (the "inverted"

isomer). Therefore, to synthesize the target 2-Chloro-6-fluoro-4-methylaniline (where the

amino group is at C1, flanked by Cl and F), a different strategy is required.
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Retrosynthetic Analysis
The most robust pathway utilizes 2-Chloro-6-fluoroaniline (PubChem CID 2734205) as the

starting material. The amino group strongly activates the para position (C4), allowing for

selective electrophilic substitution.

Proposed High-Purity Synthesis Protocol
Step 1: Selective Bromination

Reagents: 2-Chloro-6-fluoroaniline, N-Bromosuccinimide (NBS), DMF.

Mechanism: Electrophilic aromatic substitution. The C4 position is the only open site

activated by the amino group and not sterically hindered by the ortho halogens.

Intermediate: 4-Bromo-2-chloro-6-fluoroaniline.

Step 2: Methylation (Suzuki-Miyaura Coupling)

Reagents: Methylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

Mechanism: Palladium-catalyzed cross-coupling replaces the bromine at C4 with a methyl

group.

Validation: This route preserves the sensitive amine functionality and ensures correct

regiochemistry.

Starting Material
2-Chloro-6-fluoroaniline

(CID 2734205)

Step 1: Bromination
(NBS, DMF, 0°C)

Targeting C4 Position

Intermediate
4-Bromo-2-chloro-6-fluoroaniline

Step 2: Suzuki Coupling
(MeB(OH)2, Pd Cat., Base)

Target Product
2-Chloro-6-fluoro-4-methylaniline

(CAS 1260812-48-3)

Click to download full resolution via product page

Caption: Regioselective synthesis pathway leveraging the directing power of the amino group

to install the methyl substituent at the C4 position.

Applications in Drug Discovery[1]
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Scaffold Analysis
In medicinal chemistry, this aniline serves as a bioisostere for 2,6-dichloroaniline or 2,6-

dimethylaniline. The fluorine substitution offers two distinct advantages:

Conformational Locking: The size of the chlorine and fluorine atoms forces the aniline ring to

twist out of plane when coupled to bulky scaffolds (e.g., biaryl systems), potentially improving

binding selectivity in enzyme pockets.

Electronic Modulation: The fluorine atom lowers the pKa of the aniline nitrogen, making it

less likely to be protonated at physiological pH, which can enhance membrane permeability.

Primary Use Cases
Kinase Inhibitors: Used as the "head" or "tail" group in ATP-competitive inhibitors where the

aniline NH forms a critical hydrogen bond with the hinge region of the kinase.

Agrochemicals: Precursor for chloroacetanilide herbicides, where the specific substitution

pattern dictates selectivity between crops and weeds.

Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures must be

confirmed.
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Method Expected Signature / Protocol

¹H NMR (400 MHz, DMSO-d₆)

δ 2.15 (s, 3H, CH₃) – Methyl group singlet.δ

5.20 (br s, 2H, NH₂) – Exchangeable amino

protons.δ 7.10 (d, J=11 Hz, 1H) – Aromatic

proton coupled to F.δ 7.25 (s, 1H) – Aromatic

proton (meta to F).

¹⁹F NMR

Single peak around -120 to -130 ppm

(decoupled). Verification of mono-fluorination is

critical.

HPLC Purity

Column: C18 Reverse Phase.Mobile Phase:

Acetonitrile/Water (0.1% Formic Acid)

Gradient.Detection: UV at 254 nm.

Safety & Handling (HSE)
Signal Word:WARNING GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

As an aniline derivative, this compound poses risks of methemoglobinemia upon overexposure.

It is lipophilic and can be absorbed through the skin.

Handling Decision Tree
The following logic flow dictates the safety requirements based on the quantity handled.
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Handling 2-Chloro-6-fluoro-4-methylaniline

Check Quantity

< 1 Gram
(Analytical/Screening)

> 1 Gram
(Synthesis/Stock)

Protocol A:
Fume Hood + Nitrile Gloves

Standard PPE

Protocol B:
Double Glove (Nitrile/Laminate)

Respirator Ready
Dedicated Waste Stream

Disposal:
Segregated Halogenated Organic Waste

Click to download full resolution via product page

Caption: Risk-based handling protocol ensuring operator safety based on exposure potential.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aniline derivatives are prone

to oxidation (darkening) upon air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-
tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 -
PubChem [pubchem.ncbi.nlm.nih.gov]
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methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3346999/docs#technical-whitepaper-2-chloro-6-
fluoro-4-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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